

Using Octane-1,8-diamine dihydrobromide for solution-processed thin-film deposition

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Compound of Interest

Compound Name: *Octane-1,8-diamine dihydrobromide*

Cat. No.: *B12849137*

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Application Note: High-Efficiency Dion-Jacobson 2D Perovskite Fabrication using **Octane-1,8-diamine Dihydrobromide (ODABr₂)**

Executive Summary

This guide details the protocol for utilizing **Octane-1,8-diamine dihydrobromide (ODABr₂)** as a spacer cation in the fabrication of solution-processed Dion-Jacobson (DJ) phase perovskite thin films. Unlike Ruddlesden-Popper (RP) phases that rely on van der Waals forces between monoammonium spacers, ODABr₂ utilizes a diammonium structure to covalently link inorganic perovskite slabs via hydrogen bonding at both ends. This eliminates the van der Waals gap, significantly enhancing structural rigidity, moisture stability, and charge transport efficiency.

Target Applications:

- High-stability Perovskite Solar Cells (PSCs).[1]
- Perovskite Light-Emitting Diodes (PeLEDs).
- Passivation layers for 3D perovskite surfaces.

Material Properties & Mechanistic Insight

Chemical Identity:

- Name: **Octane-1,8-diamine dihydrobromide** (ODABr₂)
- Structure:
- Role: Bulky organic spacer cation ().

Mechanism of Action:

- Dion-Jacobson Phase Formation: ODABr₂ fits into the general formula . The diamine spans the distance between two inorganic octahedra layers. Because there is no bilayer of spacers (as in RP phases), the interlayer distance is reduced, facilitating better vertical charge transport.
- Defect Passivation: The ammonium terminals () occupy A-site vacancies on the perovskite surface, while the long alkyl chain () forms a hydrophobic barrier, repelling moisture and preventing degradation.

Experimental Protocol

Phase 1: Material Synthesis (ODABr₂)

Note: Commercial ODABr₂ is available, but in-house synthesis ensures high purity, critical for optoelectronic performance.

Reagents:

- 1,8-Diaminooctane (ODA) (98%, Sigma-Aldrich)
- Hydrobromic acid (HBr) (48 wt% in water)^[2]
- Ethanol (Anhydrous)

- Diethyl Ether (Anhydrous)[3]

Step-by-Step Synthesis:

- Dissolution: Dissolve 10 mmol of 1,8-Diaminooctane in 20 mL of anhydrous ethanol in a round-bottom flask. Place in an ice bath (0°C) and stir for 10 minutes.
- Acidification: Slowly add 22 mmol of HBr (48%) dropwise to the stirring amine solution. Maintain temperature <5°C to prevent side reactions.
- Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
- Precipitation: Evaporate the solvent using a rotary evaporator at 60°C until a white precipitate forms.
- Purification (Critical):
 - Wash the precipitate 3 times with diethyl ether to remove unreacted amine.
 - Recrystallize by dissolving in a minimum amount of hot ethanol and precipitating with cold diethyl ether.
- Drying: Dry the white ODABr₂ powder in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Phase 2: Precursor Solution Preparation

Target: Quasi-2D DJ Perovskite film (

) Stoichiometry:

(Adjust for Iodide equivalents if needed).

Component	Molar Ratio	Concentration (Example)	Solvent System
ODABr ₂	1	0.1 M	DMF:DMSO (4:1 v/v)
MABr	3	0.3 M	
PbBr ₂	4	0.4 M	

Protocol:

- Solvent Mixing: Prepare a solvent mixture of N,N-dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[\[4\]](#)[\[5\]](#)
- Dissolution: Add ODABr₂, MABr, and PbBr₂ powders to the solvent.
- Heating: Stir at 60°C for 2 hours inside a glovebox. The solution should become clear and yellow.
- Filtration: Filter the solution through a 0.45 µm PTFE filter to remove any undissolved aggregates.

Phase 3: Thin-Film Deposition

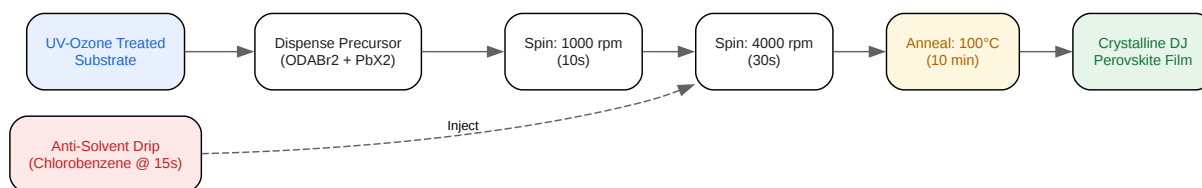
Method: Spin-Coating with Anti-Solvent Dripping

- Substrate Prep: Clean ITO/FTO glass via sonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 15 min immediately before coating.
- Dispense: Place 50 µL of the precursor solution onto the center of the substrate.
- Spin Cycle:
 - Step 1: 1000 rpm for 10 s (Spreading).
 - Step 2: 4000 rpm for 30 s (Thinning/Drying).
- Anti-Solvent Drip: At 15 seconds into Step 2, quickly drop 100 µL of Chlorobenzene (CB) or Toluene onto the spinning center.

- Why? This induces rapid supersaturation and nucleation of the perovskite phase.
- Annealing: Transfer immediately to a hot plate.
 - Temperature: 100°C.
 - Time: 10 minutes.
 - Observation: Film should turn from transparent/pale yellow to bright yellow/orange (depending on halide composition).

Visualization & Workflow

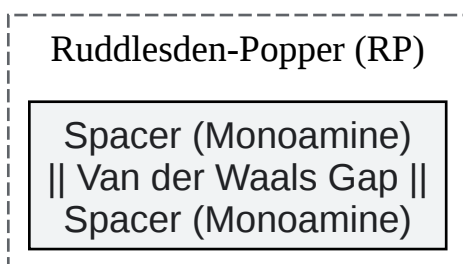
Figure 1: Deposition Workflow



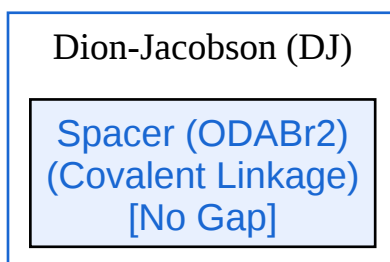
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Caption: Step-by-step spin-coating protocol for ODABr₂-based perovskite films, highlighting the critical anti-solvent dripping window.

Figure 2: Structural Mechanism (DJ vs RP Phase)



ODABr₂ eliminates weak Van der Waals gaps



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Caption: Structural comparison showing how ODABr₂ (DJ phase) eliminates the van der Waals gap present in RP phases, improving stability.

Characterization & Quality Control

Technique	Expected Outcome	Troubleshooting
XRD	Distinct low-angle peaks () corresponding to (00l) planes. High intensity indicates good vertical orientation.	No low-angle peaks: -value too high or poor crystallization. Increase annealing temp.
PL	Strong emission peak. Blue-shifted compared to 3D bulk (due to quantum confinement).	Broad/Weak PL: High defect density. Check ODABr ₂ purity or anti-solvent timing.
Contact Angle	High water contact angle (>80°) indicating hydrophobic surface.	Low angle: Poor surface coverage of ODABr ₂ . Increase spacer concentration.

References

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